[(2,5-difluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate
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Overview
Description
[(2,5-difluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both fluorinated aromatic rings and a benzo[e][1,2,4]thiadiazine moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-difluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the 2,5-difluoroaniline derivative: This step involves the reaction of 2,5-difluoronitrobenzene with a reducing agent such as tin(II) chloride in hydrochloric acid to yield 2,5-difluoroaniline.
Coupling with ethyl oxalyl chloride: The 2,5-difluoroaniline is then reacted with ethyl oxalyl chloride in the presence of a base like triethylamine to form the corresponding oxamide.
Cyclization to form the benzo[e][1,2,4]thiadiazine ring: The oxamide is then subjected to cyclization with sulfur and a suitable oxidizing agent to form the benzo[e][1,2,4]thiadiazine ring system.
Esterification: Finally, the benzo[e][1,2,4]thiadiazine derivative is esterified with 4-hydroxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
[(2,5-difluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing oxo groups.
Substitution: Substituted derivatives with nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with fluorinated aromatic rings.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound’s unique structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of [(2,5-difluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
Similar Compounds
- 3-((2,5-difluorophenyl)amino)-4-(2-fluorophenyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
- 3-(2,5-difluorophenyl)-1-((4R,5R)-2-((2S)-1-hydroxy-2-propanyl)-4-methyl-1,1-dioxido-8-((E)-2-phenylvinyl)-2,3,4,5-tetrahydro-6,1,2-benzoxathiazocin-5-yl)methyl)-1-methylurea
Uniqueness
[(2,5-difluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is unique due to its combination of fluorinated aromatic rings and the benzo[e][1,2,4]thiadiazine moiety. This structure imparts specific chemical properties, such as increased stability and potential biological activity, which may not be present in similar compounds.
Properties
IUPAC Name |
[2-(2,5-difluoroanilino)-2-oxoethyl] 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O5S/c23-15-9-10-16(24)18(11-15)25-20(28)12-32-22(29)14-7-5-13(6-8-14)21-26-17-3-1-2-4-19(17)33(30,31)27-21/h1-11,21,26-27H,12H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISNDSRUQVUOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC=C(C=C3)C(=O)OCC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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